molecular formula C12H16F2N2 B12071805 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine

Cat. No.: B12071805
M. Wt: 226.27 g/mol
InChI Key: MWPAQAMFRNBFFY-UHFFFAOYSA-N
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Description

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is a fluorinated aromatic amine characterized by a phenylamine core linked via an ethyl chain to a 3,3-difluoro-pyrrolidine moiety. This compound is of interest in medicinal chemistry for its structural uniqueness, particularly in modulating biological pathways such as Nrf2 transcription activation (as seen in related phenylamine derivatives) .

Properties

Molecular Formula

C12H16F2N2

Molecular Weight

226.27 g/mol

IUPAC Name

3-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline

InChI

InChI=1S/C12H16F2N2/c13-12(14)5-7-16(9-12)6-4-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2

InChI Key

MWPAQAMFRNBFFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CCC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. The pyrrolidine ring can also contribute to the compound’s biological activity by influencing its three-dimensional structure and stereochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine C₁₂H₁₅F₂N₂ 240.26 g/mol Ethyl-linked 3,3-difluoro-pyrrolidine High electronegativity, rigid pyrrolidine, potential enhanced bioavailability
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (CAS 837421-94-0) C₁₂H₁₇FN₂O 224.27 g/mol Ethoxy-linked pyrrolidine, 3-fluoro on phenyl Ethoxy linker increases hydrophilicity; fluorine enhances electronic effects
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine C₁₁H₁₅FN₂ 194.25 g/mol Pyrrolidine directly attached to 3-fluorophenyl Compact structure; methylamine tail may influence target selectivity
(3,4-Dimethyl)phenylamine C₈H₁₁N 121.18 g/mol Methyl groups at positions 3 and 4 on phenyl Disubstitution enhances steric bulk and electron density, boosting Nrf2 activity

Key Structural Differences:

  • Linker Type : The ethyl chain in the target compound contrasts with ethoxy (CAS 837421-94-0) or direct pyrrolidine-phenyl bonds ([1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine), affecting flexibility and solubility.
  • Fluorination Pattern: The 3,3-difluoro-pyrrolidine in the target compound introduces stronger electron-withdrawing effects compared to mono-fluoro or non-fluorinated analogues.

Physicochemical Properties

Property 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine 3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine (3,4-Dimethyl)phenylamine
LogP (Predicted) ~2.5 ~1.8 ~2.1
Water Solubility Low (hydrophobic ethyl-pyrrolidine) Moderate (polar ethoxy linker) Low
pKa (Amino Group) ~4.5 (electron-withdrawing F lowers basicity) ~5.0 ~5.2

Research Implications

The unique difluoro-pyrrolidine-ethyl architecture of 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine positions it as a promising candidate for optimizing drug-like properties. Its structural distinctions from ethoxy-linked or disubstituted phenylamines suggest divergent applications:

  • Fluorine Effects: Enhanced metabolic stability and binding affinity could make it superior to non-fluorinated analogues in prolonged therapeutic contexts .

Biological Activity

3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine, also known as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a difluorinated pyrrolidine moiety, suggests possible interactions with various biological targets, particularly in the realm of kinase inhibition and neurological applications.

  • Molecular Formula : C12H16F2N2
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1997596-35-6

Biological Activity Overview

The biological activity of 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine has been explored primarily in the context of its role as a kinase inhibitor. Kinases are pivotal in numerous signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

The compound is believed to function through the inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making it a candidate for therapeutic applications in oncology and other fields.

Case Studies and Experimental Data

  • Inhibition Studies :
    • In vitro studies have demonstrated that compounds with similar structural features exhibit potent inhibitory effects on various receptor tyrosine kinases (RTKs). For instance, compounds with difluorinated pyrrolidine derivatives have shown IC50 values in the low nanomolar range against targets like FLT3 and EGFR .
    • A recent study indicated that a related compound achieved an IC50 value of 0.072 μM against FLT3 kinase, showcasing the potential potency of difluorinated pyrrolidine derivatives .
  • Cellular Assays :
    • The biological activity was evaluated using MV4-11 cells (FLT3/ITD mutant), where compounds led to significant cell cycle arrest at the G0/G1 phase . This suggests that 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine may induce apoptosis or other forms of cell death through its kinase inhibition properties.

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (µM)Target
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamineStructureTBDTBD
Related Compound AStructure A0.072FLT3
Related Compound BStructure BTBDEGFR

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